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molecular formula C7H2F4O2 B1210148 2,3,5,6-Tetrafluorobenzoic acid CAS No. 652-18-6

2,3,5,6-Tetrafluorobenzoic acid

Cat. No. B1210148
M. Wt: 194.08 g/mol
InChI Key: KVLBXIOFJUWSJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05792887

Procedure details

N,N-Dimethylacetamide (14.0 parts) and 2,3,5,6-tetrafluoroterephthalic acid (2.91 parts) was heated at 70° C. for 4 hours before cooling to 20° C. adding water (7 parts) and cooling to 5° C. The precipitated solid was collected by filtration and washed with cold water and dried, the aqueous filtrates were evaporated under vacuum and the resultant solids combined to give 2,3,5,6-tetrafluorobenzoic acid (98%). 1,2,4,5-tetrafluorobenzene (2%) was also formed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)C(=O)C.[F:7][C:8]1[C:16]([F:17])=[C:15](C(O)=O)[C:14]([F:21])=[C:13]([F:22])[C:9]=1[C:10]([OH:12])=[O:11]>O>[F:7][C:8]1[C:16]([F:17])=[CH:15][C:14]([F:21])=[C:13]([F:22])[C:9]=1[C:10]([OH:12])=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(C)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)O)C(=C(C(=C1F)C(=O)O)F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling to 5° C
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the aqueous filtrates were evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)O)C(=C(C=C1F)F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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